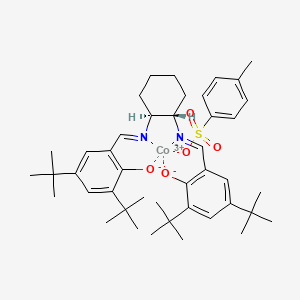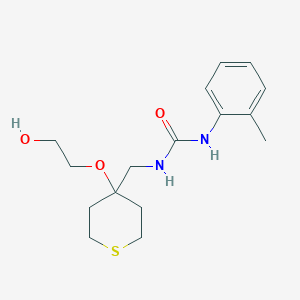![molecular formula C18H17ClN4O3 B2652723 3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-90-1](/img/structure/B2652723.png)
3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various cellular processes and its potential as a therapeutic target in cancer.
Scientific Research Applications
1. Psychotropic Potential
One significant application of derivatives of purine-2,6-dione, a chemical class related to 3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, lies in their potential psychotropic properties. Studies have shown that certain derivatives demonstrate affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in mood and anxiety disorders. These derivatives exhibited antidepressant and anxiolytic effects in animal models, suggesting a potential avenue for developing new psychotropic medications (Chłoń-Rzepa et al., 2013).
2. Antiviral Activity
Compounds structurally similar to 3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione have shown promise in antiviral applications. Guanosine analogues with modifications in the thiazolo[4,5-d]pyrimidine ring system have been synthesized and tested against various viruses. These compounds demonstrated activity comparable to existing antiviral agents in certain cases, highlighting their potential in antiviral drug development (Kini et al., 1991).
3. Anticancer Properties
Another application is in the field of cancer research. Novel purine derivatives, including those structurally similar to 3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines. Some of these compounds showed potent activity, comparable to standard chemotherapy drugs, indicating their potential as anticancer agents (Sucharitha et al., 2021).
properties
IUPAC Name |
2-butyl-7-(4-chlorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-3-4-9-22-16(24)14-15(21(2)18(22)25)20-17-23(14)10-13(26-17)11-5-7-12(19)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFOKVBTBUQJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea](/img/structure/B2652641.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2652644.png)
![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)
![(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2652646.png)
![1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2652649.png)

![N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2652653.png)
![6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2652654.png)
![3-(4-hydroxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide](/img/structure/B2652656.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2652657.png)

